DMPO

Description

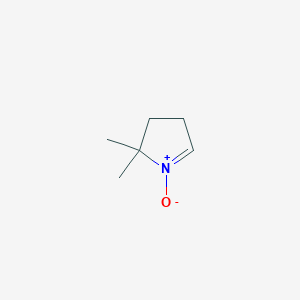

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVETGKTILCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186826 | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3317-61-1 | |

| Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMPO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DMPO: A Comprehensive Technical Guide to a Cornerstone Spin Trap for Free Radical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological systems and chemical reactions, the role of free radicals is of paramount importance. These highly reactive, short-lived species are implicated in a vast array of processes, from cellular signaling to the pathogenesis of numerous diseases. Their transient nature, however, makes their direct detection and characterization a formidable challenge. This guide delves into the core of one of the most pivotal tools in free radical research: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a nitrone-based spin trap. Through a process known as spin trapping, this compound reacts with unstable free radicals to form more stable, paramagnetic spin adducts, which can then be detected and identified using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[1][2][3] This technique has become an indispensable method for elucidating the involvement of free radicals in chemistry, biology, and medicine.[4][5]

This compound is a water-soluble compound that can readily penetrate lipid bilayers, making it suitable for both in vitro and in vivo studies.[1][6] Its utility extends to trapping a variety of radicals, including crucial oxygen-centered species like the superoxide (B77818) (•O₂⁻) and hydroxyl (•OH) radicals, as well as carbon-, nitrogen-, and sulfur-centered radicals.[1][4][6] The resulting this compound spin adducts exhibit characteristic EPR spectra, which allow for the identification of the original trapped radical.[4]

The Mechanism of this compound Spin Trapping

The fundamental principle of spin trapping lies in the reaction of a diamagnetic spin trap molecule, such as this compound, with a highly reactive, unstable free radical. This reaction forms a more persistent paramagnetic radical adduct, which possesses a longer half-life, allowing for its detection by EPR spectroscopy at room temperature.[2][3][7] this compound, a cyclic nitrone, is particularly effective in this role.[2] The unpaired electron from the free radical adds to the carbon-nitrogen double bond of the nitrone group in this compound, resulting in a stable nitroxide radical adduct.

The general mechanism can be visualized as follows:

A more detailed representation of the chemical transformation is provided below:

Quantitative Data on this compound Spin Trapping

The efficiency and characteristics of this compound as a spin trap are defined by several key quantitative parameters, including reaction rate constants with various radicals and the half-lives and EPR hyperfine coupling constants of the resulting spin adducts.

Reaction Rate Constants

The rate at which this compound traps different free radicals is a critical factor in experimental design and data interpretation.

| Radical Species | Rate Constant (M⁻¹s⁻¹) | pH | Reference |

| Superoxide (•O₂⁻) | 1.2 | 7.4 | [8] |

| Superoxide (•O₂⁻) | ~30 | 7.4 | [9] |

| Superoxide (•O₂⁻) with this compound/•OOH adduct | 4.9 (± 2.2) x 10⁶ | 7.4 | [10] |

| Reduction of this compound-OOH by Fe(II)-EDTA | 6 x 10⁴ | 7.4 | [8] |

Half-lives of this compound Spin Adducts

The stability of the this compound spin adduct is crucial for its detection. The half-life varies depending on the trapped radical and the experimental conditions.

| This compound Spin Adduct | Half-life | Conditions | Reference |

| This compound-OOH (Superoxide) | 45 seconds | - | [4] |

| This compound-OOH (Superoxide) | 1 to 2 minutes | Neutral phosphate (B84403) buffer | [7] |

| This compound-OOH (Superoxide) | 66 seconds | pH 7.4 | [8] |

| This compound-OOH (Superoxide) | ~50 seconds | pH 7.4, 25°C | [9] |

| This compound-OH (Hydroxyl) | Several hours | Solution dependent | [7] |

| This compound-Mb (Myoglobin) | Biphasic decay: k₁ = 0.645 min⁻¹, k₂ = 0.012 min⁻¹ | - | [11] |

EPR Hyperfine Coupling Constants for this compound Spin Adducts

The EPR spectrum of a this compound spin adduct provides a "fingerprint" for the trapped radical. This fingerprint is characterized by hyperfine coupling constants (in Gauss, G, or millitesla, mT) for the nitrogen nucleus (aN) and various hydrogen nuclei (aH).

| This compound Spin Adduct | aN (G) | aβH (G) | aγH (G) | Solvent/Conditions | Reference |

| This compound/O₂•⁻ | 12.36 | 9.85 | 1.34 | Pyridine | [12][13] |

| This compound/•OH | 13.53 | 11.38 | 0.79 | Pyridine | [12][13] |

| This compound-OOH | 14.2 | 11.3 | 1.25 | Water | [14] |

| This compound-OH | ~14.9 | ~14.9 | - | Water | [15] |

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results in spin trapping studies. Below are examples of methodologies for key experiments involving this compound.

General Protocol for Superoxide and Hydroxyl Radical Trapping

This protocol outlines the basic steps for detecting superoxide and hydroxyl radicals generated in a chemical system.

-

Reagent Preparation:

-

Prepare a stock solution of 1 M this compound in deionized water.[4]

-

Prepare a 100 mM phosphate buffer (pH 7.4) containing 25 μM diethylenetriaminepentaacetic acid (DTPA) to chelate adventitious metal ions.[4]

-

For superoxide generation (e.g., xanthine (B1682287)/xanthine oxidase system):

-

Prepare a 1 mM solution of hypoxanthine (B114508) in the phosphate buffer.[4]

-

Prepare a solution of xanthine oxidase.[4]

-

-

For hydroxyl radical generation (e.g., Fenton system):

-

Prepare a 1 mM solution of FeSO₄ and a 10 mM solution of H₂O₂ in water.[4]

-

-

-

Reaction Mixture Assembly (Total Volume 200 μL): [4]

-

For Superoxide Detection:

-

To an Eppendorf tube, add 70 μL of phosphate buffer.

-

Add 20 μL of the 1 M this compound stock solution (final concentration: 100 mM).

-

Add 100 μL of the 1 mM hypoxanthine stock solution (final concentration: 0.5 mM).

-

Initiate the reaction by adding 10 μL of xanthine oxidase (final concentration: 0.05 units/ml).

-

-

For Hydroxyl Radical Detection:

-

Prepare a mixture containing the particle suspension to be investigated, H₂O₂, and this compound. A typical ratio is 1:1:2 (e.g., 25 µL particle suspension, 25 µL 0.5 M H₂O₂, 50 µL 0.05 M this compound).[16]

-

-

-

Sample Incubation and Transfer:

-

EPR Spectroscopy:

-

Place the sample cell into the EPR spectrometer cavity.

-

Tune the spectrometer and acquire the spectrum.

-

Typical EPR settings for hydroxyl radical detection: Microwave frequency: ~9.39 GHz, Magnetic field: ~3365 G, Sweep width: 100 G, Scan time: 30 s, Number of scans: 3, Modulation amplitude: 2 G, Receiver gain: adjusted to signal intensity.[16]

-

Experimental Workflow for EPR Spin Trapping

The logical flow of a typical spin trapping experiment is depicted below.

Challenges and Considerations

While this compound is a powerful tool, researchers must be aware of potential artifacts and limitations. The this compound-superoxide adduct (this compound-OOH) is relatively unstable and can decompose to the this compound-hydroxyl adduct (this compound-OH), potentially leading to the misinterpretation of hydroxyl radical presence.[4][18][19] Additionally, non-radical nucleophilic addition to this compound can sometimes lead to the formation of nitroxide radicals, creating artifacts.[5][20] The presence of iron can also influence the results, as it can catalyze the formation of hydroxyl radicals from superoxide.[18][19][21] Careful experimental design, including the use of appropriate controls and chelating agents, is crucial for the accurate interpretation of this compound spin trapping data.

Conclusion

This compound remains a cornerstone of free radical research, providing an invaluable method for the detection and identification of transient radical species. Its utility in conjunction with EPR spectroscopy has significantly advanced our understanding of the roles of free radicals in a multitude of chemical and biological processes. By understanding the underlying mechanisms, quantitative parameters, and experimental protocols, and by being mindful of the potential challenges, researchers can effectively leverage the power of this compound to unravel the complex world of free radical biology and chemistry, paving the way for new discoveries and therapeutic interventions.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound: The Essential Spin Trap for Free Radical Detection in Modern Science - Amerigo Scientific [amerigoscientific.com]

- 3. Spin trapping - Wikipedia [en.wikipedia.org]

- 4. interchim.fr [interchim.fr]

- 5. The Fidelity of Spin Trapping with this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Frequently-Used Spin Trap Reagents | Applications Notes | JEOL Ltd. [jeol.com]

- 8. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. On the reaction of superoxide with this compound/.OOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decay studies of this compound-spin adducts of free radicals produced by reactions of metmyoglobin and methemoglobin with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EPR spectra of this compound spin adducts of superoxide and hydroxyl radicals in pyridine. | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Assignment of the EPR spectrum of 5,5-dimethyl-1-pyrroline N-oxide (this compound) superoxide spin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. materialneutral.info [materialneutral.info]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The spin trapping of superoxide and hydroxyl free radicals with this compound (5,5-dimethylpyrroline-N-oxide): more about iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The spin trapping of superoxide and hydroxyl free radicals with this compound (5,5-dimethylpyrroline-N-oxide): more about iron. | Semantic Scholar [semanticscholar.org]

- 20. The fidelity of spin trapping with this compound in biological systems | Semantic Scholar [semanticscholar.org]

- 21. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH this compound (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,5-Dimethyl-1-Pyrroline N-oxide (DMPO) for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a nitrone-based spin trap that has become an indispensable tool in the field of free radical biology and chemistry. Its primary application lies in the detection and identification of short-lived, highly reactive free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. By reacting with transient radicals, this compound forms a more stable nitroxide radical adduct, which produces a characteristic EPR spectrum, allowing for the identification and quantification of the original radical species. This guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, quantitative data on its spin adducts, detailed experimental protocols for its use, and a discussion of its applications in elucidating cellular signaling pathways.

Chemical and Physical Properties

This compound is a cyclic nitrone with the chemical formula C₆H₁₁NO. It is a white to faintly yellow solid that is soluble in water and organic solvents such as DMSO and ethanol.[1][2] This solubility makes it suitable for use in a wide range of chemical and biological systems.[2] However, this compound is sensitive to light, heat, and moisture, and should be stored in the dark under an inert gas at low temperatures to prevent degradation and the formation of paramagnetic impurities that can interfere with EPR measurements.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [3] |

| Molecular Weight | 113.16 g/mol | [3] |

| Appearance | White to faintly yellow solid | [1] |

| Melting Point | 25-29 °C | [1] |

| Boiling Point | 75 °C at 0.4 mmHg | [1] |

| Density | 1.015 g/mL at 25 °C | [1] |

| Solubility | Soluble in water, DMSO, and ethanol | [1][2] |

| Storage | Store at -20°C under inert gas, protected from light | [3] |

Mechanism of Action: Spin Trapping

The utility of this compound lies in its ability to act as a "spin trap." Highly reactive free radicals, which are often present at concentrations too low and with lifetimes too short for direct EPR detection, readily add across the carbon-nitrogen double bond of the this compound nitrone group. This reaction forms a more persistent nitroxide radical, known as a spin adduct, which is stable enough to accumulate to EPR-detectable concentrations.[4]

The resulting spin adduct produces a characteristic EPR spectrum. The pattern of this spectrum, particularly the hyperfine splitting constants (hfsc) from the interaction of the unpaired electron with the nitrogen nucleus (aN) and the β-hydrogen atom (aHβ), serves as a "fingerprint" to identify the trapped radical.[4]

Figure 1. The basic principle of spin trapping with this compound.

Quantitative Data for this compound Spin Adducts

The identification of a trapped radical is primarily based on the unique hyperfine splitting constants of its this compound adduct. The reaction rate of this compound with the radical and the stability of the resulting adduct are also critical parameters for quantitative studies.

Hyperfine Splitting Constants

The following table summarizes the hyperfine splitting constants for common this compound spin adducts in aqueous solution. These values can vary slightly depending on the solvent and temperature.

| Trapped Radical | Adduct Name | aN (Gauss) | aHβ (Gauss) | aHγ (Gauss) | Reference |

| Hydroxyl (•OH) | This compound-OH | 14.9 | 14.9 | - | [5] |

| Superoxide (B77818) (O₂•⁻/•OOH) | This compound-OOH | 14.3 | 11.7 | 1.25 | [6] |

| Methyl (•CH₃) | This compound-CH₃ | 16.3 | 23.4 | - | [3] |

| Hydroxyethyl (•CH(CH₃)OH) | This compound-CH(CH₃)OH | 15.8 | 22.8 | - | [7] |

| Carbon Dioxide Anion (CO₂•⁻) | This compound-CO₂ | 15.7 | 18.7 | - | [8] |

| Carbonate (CO₃•⁻) | This compound-OCO₂ | 14.32 | 10.68 | 1.37 | [8] |

Reaction Rate Constants

The efficiency of this compound as a spin trap is dependent on the rate at which it reacts with the target radical.

| Radical Species | Rate Constant (k) (M⁻¹s⁻¹) | pH | Reference |

| Superoxide (O₂•⁻) | 1.2 - 10 | 7.4 | [9] |

| Hydroxyl (•OH) | 1.93 - 4.99 x 10⁹ | 7.4 | |

| Hydroperoxyl (•OOH) | ~10³ | 5.0 | [6] |

| •CH(CH₃)OH | 4.1 x 10⁷ | 7.4 | [7] |

Spin Adduct Stability

A significant limitation of this compound is the relative instability of some of its adducts, particularly the superoxide adduct. This instability can complicate quantification and interpretation.

| Adduct | Half-life (t₁/₂) | Conditions | Reference |

| This compound-OOH | ~35-80 seconds | Aqueous, pH 6-8 | [2][9] |

| This compound-OH | ~2 hours | Aqueous | [5] |

| Myoglobin-DMPO | Minutes (biphasic decay) | Aqueous | [10] |

The this compound-OOH adduct is known to decompose, in part, to the this compound-OH adduct, which can lead to the misinterpretation of superoxide generation as hydroxyl radical generation.[3]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible results with this compound.

General Considerations

-

Purity of this compound: Use high-purity this compound to avoid artifactual signals from paramagnetic impurities.

-

Buffer Preparation: Buffers should be treated with chelating agents like DTPA (diethylenetriaminepentaacetic acid) to remove trace metal ions that can participate in Fenton-like reactions and generate artifactual hydroxyl radicals.

-

Controls: Always perform control experiments by omitting individual components of the reaction mixture to ensure that the observed signal is dependent on the expected radical-generating system.[3]

Protocol for Superoxide (O₂•⁻) Detection (Xanthine/Xanthine (B1682287) Oxidase System)

This protocol describes the generation and detection of superoxide using the enzymatic xanthine/xanthine oxidase system.[4]

Materials:

-

This compound (1 M stock solution in purified water)

-

Xanthine (10 mM stock solution in phosphate (B84403) buffer)

-

Xanthine Oxidase (1 unit/mL stock solution in phosphate buffer)

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

EPR spectrometer, flat cell, and accessories

Procedure:

-

Reagent Preparation: Prepare a working solution in a microcentrifuge tube containing phosphate buffer, DTPA (final concentration 25-100 µM), and this compound (final concentration 50-100 mM).

-

Add Substrate: Add xanthine to the mixture to a final concentration of 0.5-5 mM. Vortex gently.

-

Initiate Reaction: To initiate superoxide production, add xanthine oxidase (final concentration 0.05-0.1 units/mL).

-

EPR Measurement: Immediately vortex the solution, transfer it to an EPR flat cell, and place the cell into the EPR cavity.

-

Acquire Spectrum: Tune the spectrometer and begin spectral acquisition immediately.

-

Typical EPR Settings: Microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G, sweep time 30-60 s, number of scans 1-10.

-

Protocol for Hydroxyl (•OH) Detection (Fenton Reaction)

This protocol uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals.

Materials:

-

This compound (1 M stock solution in purified water)

-

FeSO₄ (e.g., 10 mM stock solution in purified water)

-

H₂O₂ (e.g., 100 mM stock solution in purified water)

-

Phosphate Buffer (pH 7.4)

Procedure:

-

Reagent Preparation: In a microcentrifuge tube, prepare a mixture of phosphate buffer, this compound (final concentration 50-100 mM), and FeSO₄ (final concentration 1 mM).

-

Initiate Reaction: Add H₂O₂ (final concentration 10-20 mM) to the mixture to start the Fenton reaction.

-

EPR Measurement: Immediately vortex the solution, transfer it to an EPR flat cell, and place it in the EPR cavity.

-

Acquire Spectrum: Tune the spectrometer and acquire the spectrum using settings similar to those for superoxide detection.

Figure 2. General experimental workflow for EPR spin trapping.

Potential Artifacts and Limitations

While powerful, the spin trapping technique is not without potential pitfalls. It is crucial to be aware of reactions that can lead to false-positive results.

-

Inverted Spin Trapping: This mechanism involves the oxidation of the spin trap itself, followed by nucleophilic addition. This is of limited importance for this compound due to its very high oxidation potential.[11]

-

Forrester-Hepburn Mechanism: This is a more significant source of artifacts in biological systems.[11] It involves the initial nucleophilic addition of a substrate (e.g., sulfite, cyanide) to this compound to form a hydroxylamine, which is then oxidized to the same nitroxide adduct that would be formed by genuine radical trapping.[12][13] Isotope-labeling studies can help to distinguish between genuine spin trapping and this artifactual pathway.[12]

-

Adduct Instability: As mentioned, the rapid decay of the this compound-OOH adduct can lead to an underestimation of superoxide production and its conversion to this compound-OH can be misleading. For more stable superoxide adducts, other spin traps like EMPO or BMPO may be considered.[3]

Application in Cellular Signaling Pathways: Neutrophilic Inflammation

This compound is a valuable tool for investigating the role of reactive oxygen species in cellular signaling. A prominent example is its use in studying neutrophilic inflammation. During this process, recruited neutrophils activate the NADPH oxidase 2 (NOX2) enzyme, leading to a burst of superoxide production. This superoxide and its downstream products, like hypochlorous acid (HOCl) generated by myeloperoxidase (MPO), can lead to the formation of DNA-centered radicals. These DNA radicals can cause oxidative damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo), a mutagenic lesion.

Studies have shown that this compound can permeate cells and trap these HOCl-induced DNA radicals, forming DNA-DMPO nitrone adducts. By "tagging" and stabilizing the radical site on the DNA, this compound prevents the subsequent reactions that lead to the formation of 8-oxo-dGuo, thereby reducing mutagenesis.[10] This application highlights how this compound can be used not only to detect radicals but also to probe their functional consequences within a complex biological pathway.

Figure 3. this compound intervention in the DNA damage pathway during neutrophilic inflammation.

Conclusion

5,5-Dimethyl-1-pyrroline N-oxide remains a cornerstone of free radical research. Its ability to trap a wide variety of transient radicals and produce characteristic EPR spectra provides an unparalleled method for radical identification. However, for accurate and meaningful results, researchers must possess a thorough understanding of its chemical properties, the kinetics of its reactions, and the potential for artifactual signal generation. By employing careful experimental design, appropriate controls, and a critical interpretation of the data, this compound can serve as a powerful tool to unravel the complex roles of free radicals in chemistry, biology, and medicine.

References

- 1. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of this compound-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. The Fidelity of Spin Trapping with this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dojindo.com [dojindo.com]

- 12. Trapping DNA Radicals With this compound Reduces Hypochlorous Acid-Induced 8-oxo-7,8-dihydro-2'-deoxyguanosine and Mutagenesis in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

DMPO mechanism for detecting free radicals

An In-depth Technical Guide to the DMPO Spin Trapping Mechanism for Detecting Free Radicals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (this compound) spin trapping mechanism for the detection and identification of free radicals. It covers the core chemical principles, detailed experimental protocols, and quantitative data essential for the accurate application and interpretation of this widely used technique in research and development.

Core Principles of this compound Spin Trapping

Spin trapping is an analytical technique used in chemistry and biology to detect and identify short-lived free radicals.[1] The method involves using a "spin trap," a diamagnetic compound that reacts with a transient radical to form a more stable and detectable paramagnetic species, known as a spin adduct.[1][2] This spin adduct can then be characterized using electron paramagnetic resonance (EPR) spectroscopy.[1][3]

This compound is one of the most popular and widely used nitrone spin traps.[3][4] Its popularity stems from several key advantages:

-

Redox Inactivity: this compound is more resistant to oxidation and reduction compared to other spin traps, minimizing the risk of artifactual radical generation.[3]

-

Distinct EPR Spectra: The EPR spectra of this compound spin adducts are often characteristic of the trapped radical, allowing for the identification of different radical species, particularly oxygen-centered radicals like superoxide (B77818) and hydroxyl radicals, as well as carbon-, nitrogen-, and sulfur-centered radicals.[3][4][5]

-

Cell Permeability: this compound can penetrate cell membranes, enabling the detection of both intracellular and extracellular reactive oxygen species.[4]

The fundamental mechanism involves the addition of a free radical (R•) across the double bond of the this compound molecule to form a stable nitroxide radical adduct (this compound-R•). This reaction is depicted below:

Caption: The basic mechanism of this compound spin trapping.

Potential Artifacts and Considerations

While powerful, the this compound spin trapping technique is not without its potential pitfalls. Researchers must be aware of alternative reaction pathways that can lead to the formation of radical adducts, which could be misinterpreted as evidence of free radical trapping.[3]

-

Forrester-Hepburn Nucleophilic Mechanism: This mechanism involves the nucleophilic addition of a non-radical species to this compound, followed by a one-electron oxidation to form a radical adduct.[3][6] This can be a significant source of artifacts in biological systems.[3]

-

Inverted Spin Trapping: This is another alternative pathway that combines one-electron oxidation and nucleophilic addition in a different order.[3]

-

Spontaneous Decay of Adducts: The this compound-superoxide adduct (this compound/•OOH) is known to be unstable and can decay to form the this compound-hydroxyl adduct (this compound/•OH), which can complicate the interpretation of results.[4] The half-life of the this compound-superoxide adduct is approximately 45 seconds.[4]

To mitigate these risks, it is crucial to perform control experiments, such as excluding one of the reagents, to ensure that all components are necessary for signal generation.[4] The use of hydroxyl radical scavengers like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) can also help to confirm the identity of the trapped radical.[4]

Quantitative Data for this compound Spin Trapping

The following tables summarize key quantitative data for various this compound spin adducts, which are critical for their identification and for designing experiments.

Table 1: Hyperfine Coupling Constants (HFS) for Common this compound Spin Adducts

| Trapped Radical | Adduct | aN (G) | aHβ (G) | aHγ (G) | aO17 (G) | Reference(s) |

| Hydroxyl (•OH) | This compound-OH | 15.0 | 14.7 | - | - | [7] |

| Superoxide (•OOH) | This compound-OOH | ~14.2 | ~11.34 | ~0.125 | - | [8] |

| Methyl (•CH3) | This compound-CH3 | 14.86 | 16.06 | - | - | [9] |

| Carbon Dioxide Anion (•CO2-) | This compound-CO2 | 15.74 | 18.74 | - | - | [10] |

| Carbonate Anion (•CO3-) | This compound-OCO2 | 14.32 | 10.68 | 1.37 | - | [11] |

| (4-methyl)phenyl | This compound-C6H4CH3 | 14.54 | 21.34 | - | - | [12] |

| Thiyl (RS•) | This compound-SR | 13.47 | 11.73 | 0.90, 0.97 | - | [12] |

| ¹⁷O-labeled Hydroxyl (•¹⁷OH) | This compound-¹⁷OH | 14.9 | 14.8 | - | 4.7 | [7] |

Note: Hyperfine coupling constants can vary slightly depending on the solvent and experimental conditions.

Table 2: Stability of this compound and other Spin Adducts

| Spin Adduct | Half-life (t1/2) | Conditions | Reference(s) |

| This compound/•OOH | 45 seconds | - | [4] |

| BMPO/•OOH | 23 minutes | - | [4] |

| This compound/•OH | 55 minutes | - | [13] |

| EMPO/•OH | 127 minutes | - | [13] |

| DEPMPO/•OH | 132 minutes | - | [13] |

| DIPPMPO/•OH | 158 minutes | - | [13] |

| DEPMPO/SO3•- | 7 times more stable than this compound/SO3•- | In vitro with ascorbate | [14] |

| DEPMPO/SO3•- | 2-4 times more stable than this compound/SO3•- | In vivo | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common experiments utilizing this compound.

Generation and Detection of Superoxide and Hydroxyl Radicals

This protocol describes the generation of superoxide and hydroxyl radicals using the xanthine (B1682287)/xanthine oxidase system and their detection with this compound.[4]

Materials:

-

100 mM phosphate (B84403) buffer (pH 7.4) containing 25 μM diethylenetriaminepentaacetic acid (DTPA)

-

1 mM hypoxanthine (B114508) solution in phosphate buffer

-

1 unit/ml xanthine oxidase solution

-

1 M this compound solution

-

Eppendorf tubes

-

EPR spectrometer and flat cell

Procedure:

-

Prepare a reaction mixture in an Eppendorf tube with a total volume of 200 μl.

-

Add 70 μl of the phosphate buffer.

-

Add 20 μl of the 1 M this compound solution.

-

Add 100 μl of the 1 mM hypoxanthine solution.

-

Initiate the reaction by adding 10 μl of the xanthine oxidase solution.

-

Vortex the tube and immediately transfer the solution to an EPR flat cell.

-

Insert the flat cell into the EPR cavity, tune the spectrometer, and acquire the spectrum.

Final Concentrations: 100 mM this compound, 0.5 mM hypoxanthine, and 0.05 units/ml xanthine oxidase.[4]

Caption: Experimental workflow for superoxide detection.

Detection of Particle-Elicited Hydroxyl Radicals

This protocol is designed to detect hydroxyl radicals generated by particles in the presence of hydrogen peroxide, often used to assess the oxidant-generating capacity of novel materials.[15]

Materials:

-

Particle suspension for investigation

-

Dulbecco's Phosphate Buffered Saline (PBS)

-

0.05 M this compound in PBS buffer

-

0.5 M hydrogen peroxide (H2O2) in PBS buffer

-

1.5 ml centrifuge vials

-

50 µl EPR capillaries

-

Heated, shaking water bath

-

EPR spectrometer

Procedure:

-

Mix 25 µl of the particle suspension with the chemical ingredients in a 1.5 ml centrifuge vial.

-

Incubate the mixture for 15 minutes at 37 °C in a heated, shaking water bath.

-

Transfer the incubated mixture to a 50 µl EPR capillary.

-

Perform the EPR analysis.

Caption: Workflow for detecting particle-induced •OH.

Immuno-Spin Trapping of Protein and DNA Radicals

This advanced technique combines spin trapping with immunological detection to identify and locate biomolecule-centered radicals.[16]

Core Principle:

-

In situ Trapping: Protein or DNA radicals are trapped in real-time by this compound, forming stable this compound-biomolecule adducts.[16]

-

Decay to Nitrone Adduct: The initial radical adduct decays (often through oxidation) to a stable nitrone adduct.[16]

-

Immunodetection: An antibody specific to the this compound nitrone moiety is used to detect and locate the adducts through techniques like confocal microscopy or Western blotting.[16]

Caption: Logical flow of immuno-spin trapping.

Conclusion

The this compound spin trapping technique, when applied with a thorough understanding of its chemical principles and potential artifacts, is an invaluable tool for the detection and identification of free radicals in a wide range of chemical and biological systems. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers, scientists, and drug development professionals aiming to accurately characterize radical species and their roles in various processes. The continued development of spin trapping methodologies, including immuno-spin trapping, promises to further enhance our ability to study the complex world of free radical biology and chemistry.

References

- 1. Spin trapping - Wikipedia [en.wikipedia.org]

- 2. selectscience.net [selectscience.net]

- 3. The Fidelity of Spin Trapping with this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. The fidelity of spin trapping with this compound in biological systems | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Assignment of the EPR spectrum of 5,5-dimethyl-1-pyrroline N-oxide (this compound) superoxide spin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation and identification of this compound adducts of oxygen-centered radicals formed from organic hydroperoxides by HPLC-ESR, ESI-MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of DEPMPO as a spin trapping agent in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. materialneutral.info [materialneutral.info]

- 16. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding DMPO Adduct Formation with Superoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of adducts between the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and the superoxide (B77818) radical (O₂⁻). A thorough understanding of this process is critical for the accurate detection and quantification of superoxide in biological and chemical systems using Electron Paramagnetic Resonance (EPR) spectroscopy. This document details the underlying chemical mechanisms, presents key quantitative data, outlines experimental protocols, and addresses potential artifacts and limitations of the technique.

The Chemistry of this compound-Superoxide Adduct Formation

The primary reaction involves the trapping of the superoxide radical by this compound to form the paramagnetic adduct, this compound-OOH. This adduct can be detected by EPR spectroscopy, providing an indirect measurement of superoxide production.

The formation of the this compound-OOH adduct is a complex process influenced by several factors, including pH and the presence of metal ions. At neutral pH, superoxide reacts with this compound to form the this compound-OOH adduct.[1][2] However, this adduct is relatively unstable and can decay, in some instances leading to the formation of the more stable this compound-OH adduct.[3][4][5] The spontaneous breakdown of this compound-OOH to this compound-OH is considered to be a minor pathway.[6][7] The presence of iron can significantly influence the observed signals, potentially increasing the formation of this compound-OH.[6][7][8][9]

Quantitative Data on this compound-Superoxide Adduct Formation

The following tables summarize key quantitative data gathered from various studies. This information is crucial for designing experiments and interpreting results.

Table 1: Kinetic Parameters

| Parameter | Value | Conditions | Reference |

| Rate constant for this compound + O₂⁻ | 1.2 M⁻¹s⁻¹ | pH 7.4 | [10] |

| Rate constant for this compound + O₂⁻ | ~30 M⁻¹s⁻¹ | Neutral pH | [1] |

| Rate constant for this compound + O₂⁻ | 10.2 M⁻¹s⁻¹ | pH 10.0 | [11] |

| Rate constant for O₂⁻ + this compound-OOH | 4.9 (± 2.2) x 10⁶ M⁻¹s⁻¹ | pH 7.4, 25°C | [1][12][13] |

| Half-life of this compound-OOH | 66 s | pH 7.4 | [10] |

| Half-life of this compound-OOH | ~50 s | pH 7.4, 25°C | [1] |

| Half-life of this compound-OOH | ~45 s | - | [3] |

| Half-life of this compound-OOH | ~65 s | - | [8] |

Table 2: EPR Spectral Parameters for this compound Adducts

| Adduct | Hyperfine Coupling Constants (Gauss) | g-value | Reference |

| This compound-OOH | aN = 14.3, aHβ = 11.7, aHγ = 1.25 | - | - |

| This compound-OH | aN = 14.9, aHβ = 14.9 | 2.0060 | [14][15] |

Experimental Protocols for this compound-Superoxide Adduct Detection

Accurate detection of the this compound-OOH adduct requires careful experimental design and execution. Below is a generalized protocol based on common methodologies.

Reagents and Preparation

-

This compound (5,5-dimethyl-1-pyrroline N-oxide): High-purity this compound is essential to minimize artifactual signals. It is often purified with charcoal before use.[1] A stock solution (e.g., 1 M in water) should be prepared fresh.[3]

-

Buffer: A phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) is commonly used.[3]

-

Chelating Agent: To minimize interference from metal ions, a chelating agent such as diethylenetriaminepentaacetic acid (DTPA) (e.g., 25 µM) is often included.[3]

-

Superoxide Generating System:

-

Xanthine (B1682287)/Xanthine Oxidase: A common enzymatic system. Typical final concentrations are 0.5 mM hypoxanthine (B114508) and 0.05 units/ml xanthine oxidase.[3]

-

Riboflavin/Light: A photochemical method.[8]

-

-

Control Reagents:

-

Superoxide Dismutase (SOD): To confirm the signal is from superoxide.

-

Catalase: To investigate the role of hydrogen peroxide.

-

Experimental Workflow

EPR Spectrometer Settings

Typical EPR settings for detecting this compound adducts are as follows (note that these may need to be optimized for your specific instrument):

-

Microwave Frequency: ~9.4 GHz (X-band)

-

Magnetic Field Center: ~3365 G

-

Sweep Width: 100 G

-

Modulation Amplitude: 1-2 G

-

Microwave Power: 20-40 mW[8]

-

Time Constant: 0.1-0.3 s

-

Scan Time: 30-60 s

-

Number of Scans: 1-3

Potential Pitfalls and Artifacts

The interpretation of EPR spectra from this compound spin trapping experiments can be complicated by several factors:

-

Instability of this compound-OOH: The short half-life of the superoxide adduct can lead to an underestimation of superoxide production.[1][3][10]

-

Formation of this compound-OH: The decay of this compound-OOH can produce the this compound-OH adduct, which can also be formed by the trapping of hydroxyl radicals.[3][4] This can lead to the misidentification of the primary radical species. However, there is evidence that the spontaneous breakdown of this compound-OOH to this compound-OH is minimal.[6][7]

-

Metal Ion Interference: Redox-active metals like iron can catalyze the formation of hydroxyl radicals, leading to an increase in the this compound-OH signal.[6][7][8]

-

Non-radical Reactions: In some cases, this compound can form radical adducts through non-radical, nucleophilic addition mechanisms, leading to artifactual signals.[16][17][18]

-

Cellular Metabolism: In biological systems, this compound and its adducts can be metabolized by cells, which can reduce the signal intensity.[19]

Conclusion

The use of this compound as a spin trap for superoxide detection is a powerful technique, but it requires a thorough understanding of the underlying chemistry and potential limitations. By carefully controlling experimental conditions, including the use of high-purity reagents and appropriate controls, researchers can obtain reliable data on superoxide production. The quantitative data and protocols provided in this guide serve as a valuable resource for scientists and professionals working in fields where the measurement of reactive oxygen species is critical.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Superoxide radical anion adduct of 5,5-dimethyl-1-pyrroline n-oxide (this compound). 1. The thermodynamics of formation and its acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The spin trapping of superoxide and hydroxyl free radicals with this compound (5,5-dimethylpyrroline-N-oxide): more about iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The spin trapping of superoxide and hydroxyl free radicals with this compound (5,5-dimethylpyrroline-N-oxide): more about iron. | Semantic Scholar [semanticscholar.org]

- 8. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH this compound (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EPR kinetic studies of superoxide radicals generated during the autoxidation of 1-methyl-4-phenyl-2,3-dihydropyridinium, a bioactivated intermediate of parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the reaction of superoxide with this compound/.OOH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Detection by ESR of this compound hydroxyl adduct formation from islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Fidelity of Spin Trapping with this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. The cellular-induced decay of this compound spin adducts of .OH and .O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and structure of DMPO

An In-depth Technical Guide to 5,5-Dimethyl-1-Pyrroline (B8520582) N-Oxide (DMPO)

Introduction

5,5-Dimethyl-1-pyrroline N-oxide, commonly known as this compound, is a cyclic nitrone that has become one of the most widely used spin trapping agents in biomedical and chemical research.[1] Its primary function is to react with short-lived, highly reactive free radicals to form more stable, persistent nitroxide radical adducts. These adducts can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[2] this compound is particularly valued for its water solubility, ability to penetrate lipid bilayers, and relatively low toxicity, which permits its use in both in vitro and in vivo studies.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Core Properties

This compound is a five-membered heterocyclic compound featuring a nitrone functional group. The presence of two methyl groups at the C5 position enhances its stability.

IUPAC Name: 2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium[5] Synonyms: 5,5-Dimethyl-1-pyrroline-1-oxide, 3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide[6][7] CAS Number: 3317-61-1[4][6]

The fundamental chemical and physical properties of this compound are summarized in the table below. It is a hygroscopic, white crystalline solid that may turn yellow over time, even when stored at low temperatures.[6] Careful storage and handling are essential to maintain its purity for sensitive EPR experiments.

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO | [3][6] |

| Molecular Weight | 113.16 g/mol | [5][6] |

| Appearance | White crystalline solid, very hygroscopic | [6] |

| Melting Point | 25-29 °C | [5] |

| Solubility | Water (PBS, pH 7.2): ~9.2 mg/mLEthanol: ~50 mg/mLDMSO: ~50 mg/mLDMF: ~42 mg/mL | [3][8] |

| UV Absorption (λmax) | Water: 226 nm (ε = 8600)Ethanol: 234 nm (ε = 7700)Cyclohexane: 246 nm (ε = 9000) | [6] |

| Stability | ≥ 2 years when stored at -20°C | [3][8] |

Reactivity and Spin Trapping Mechanism

This compound is an effective spin trap for a wide variety of radicals, including oxygen-centered (e.g., hydroxyl •OH, superoxide (B77818) •OOH), carbon-centered, nitrogen-centered, and sulfur-centered radicals.[3] The trapping reaction involves the covalent addition of the transient radical to the carbon atom of the C=N double bond of the nitrone, converting it into a stable nitroxide radical adduct.

The general mechanism of spin trapping is illustrated below.

Caption: General principle of spin trapping with this compound.

The structure of the resulting this compound adduct provides information about the original trapped radical through the analysis of its EPR spectrum, particularly the hyperfine coupling constants.

Reaction with Key Reactive Oxygen Species (ROS)

This compound's reactions with hydroxyl and superoxide radicals are of particular importance in the study of oxidative stress.

-

Hydroxyl Radical (•OH): this compound reacts with the highly reactive hydroxyl radical at a diffusion-controlled rate. The resulting this compound-OH adduct is relatively stable and produces a characteristic 1:2:2:1 quartet signal in EPR spectra, arising from nearly equal hyperfine couplings to the nitrogen and β-hydrogen nuclei.[9][10]

-

Superoxide Radical (•O₂⁻): The reaction with superoxide is significantly slower.[11] This reaction yields the this compound-OOH adduct, which has a more complex 12-line EPR spectrum due to distinct couplings from the nitrogen, β-hydrogen, and a γ-hydrogen.[12] A significant challenge in interpreting these experiments is that the this compound-OOH adduct is unstable and can decompose to form the this compound-OH adduct, potentially leading to a misinterpretation of •OH generation.[13]

The interconnected pathways for trapping •OH and •O₂⁻ are outlined in the following diagram.

Caption: Reaction pathways of this compound with superoxide and hydroxyl radicals.

Quantitative Data

Reaction Kinetics

The rate constants for this compound's reactions with radicals vary significantly, which is a critical factor in experimental design.

| Reactant Radical | Rate Constant (k) [M⁻¹s⁻¹] | pH | References |

| Superoxide (•O₂⁻) | 1.2 | 7.4 | [14] |

| Superoxide (•O₂⁻) | 10 | - | [11] |

| Hydroperoxyl (•OOH) | 6.6 x 10³ | - | [11] |

| Hydroxyl (•OH) | ~10⁹ | - | [13] |

| This compound-OOH + •O₂⁻ | 4.9 x 10⁶ | 7.4 | [15] |

The half-life of the this compound-OOH adduct has been reported to be approximately 66 seconds.[14]

EPR Hyperfine Coupling Constants (HFCCs)

The identification of the trapped radical is primarily based on the unique hyperfine coupling constants (HFCCs) of its this compound adduct. The values for nitrogen (aN), β-hydrogen (aHβ), and γ-hydrogen (aHγ) couplings for common adducts are listed below.

| Adduct | Solvent | aN (Gauss) | aHβ (Gauss) | aHγ (Gauss) | References |

| This compound-OH | Pyridine (B92270) | 13.53 | 11.38 | 0.79 | [16][17] |

| This compound-OH | Water | 14.92 | 14.76 | - | [18] |

| This compound-OOH | Pyridine | 12.36 | 9.85 | 1.34 | [16][17][19] |

| This compound-OOH | Water (pH 7.4) | 14.2 (1.42 mT) | 11.34 (1.134 mT) | 1.25 (0.125 mT) | [12] |

| This compound-CH₃ | Water | 16.3 | 23.4 | - | [18] |

| This compound-OCH₃ | Water | 14.51 | 10.71 | 1.32 | [20] |

Note: 1 mT = 10 Gauss.

Experimental Protocols

Synthesis and Purification of High-Purity this compound

Achieving high "EPR purity" is crucial, as trace impurities can generate confounding paramagnetic signals. The synthesis is often based on the original scheme by Todd (1959), but requires rigorous purification.[21] A simplified method for producing isotopically labeled this compound has also been described.[22][23]

Outline of Synthesis (Le et al., 1999, adapted for ¹⁵N-DMPO): [23]

-

Nitropropane Synthesis: Reaction of 2-halopropane with sodium nitrite (B80452) (e.g., ¹⁵N-labeled) in DMF with urea (B33335) to produce the corresponding 2-nitropropane (B154153).

-

Michael Addition: The synthesized 2-nitropropane is reacted with an acrylate (B77674) ester (e.g., methyl acrylate) in the presence of a catalyst.

-

Nef Reaction: The product from the Michael addition undergoes a Nef reaction to yield a keto-aldehyde.

-

Reductive Cyclization: The intermediate is then reacted with hydroxylamine (B1172632) (e.g., ¹⁵N-hydroxylamine hydrochloride) followed by reductive cyclization using zinc dust in acetic acid to form the this compound ring structure.

-

Purification: The crude product is purified extensively, often involving multiple sublimations or chromatography, to remove paramagnetic impurities.[21][22]

EPR Spin Trapping of Superoxide Radicals

This protocol describes a typical setup for detecting superoxide generated by the xanthine (B1682287)/xanthine oxidase enzymatic system.

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

This compound (high purity, e.g., 100 mM final concentration)

-

Hypoxanthine (HX) (e.g., 0.2 mM final concentration)

-

Xanthine Oxidase (XOD) (e.g., 0.05 U/mL final concentration)

-

Superoxide Dismutase (SOD) for control experiments

-

EPR spectrometer, flat cell, or capillary tube

Procedure:

-

Prepare a reaction mixture in the phosphate buffer containing this compound and hypoxanthine.

-

Transfer the mixture to an EPR flat cell or capillary tube.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately place the sample in the EPR spectrometer cavity and begin recording spectra.

-

Control: In a parallel experiment, add SOD to the reaction mixture before the addition of xanthine oxidase. The disappearance or significant reduction of the EPR signal confirms that it originated from superoxide radicals.

Caption: Experimental workflow for EPR spin trapping of superoxide.

Immuno-Spin Trapping

This technique combines the specificity of spin trapping with the sensitivity of immunoassays, allowing for the detection of protein-radical adducts without direct reliance on EPR.[24]

Principle:

-

A biological system is treated with this compound.

-

Protein radicals formed (e.g., from oxidative stress) react with this compound to form stable this compound-protein adducts.

-

Polyclonal or monoclonal antibodies that specifically recognize the this compound-nitrone adduct are used to detect these modified proteins.

-

Detection is achieved using standard immunological techniques like Western blotting, ELISA, or immunohistochemistry.

Caption: Logical workflow for the immuno-spin trapping technique.

Applications in Drug Development and Research

-

Oxidative Stress Assessment: this compound is widely used to detect and quantify ROS and RNS (Reactive Nitrogen Species) in cellular and animal models of diseases like neurodegeneration, cardiovascular disease, and cancer.[4][25]

-

Mechanism of Action Studies: It helps elucidate how drugs or xenobiotics induce oxidative stress by identifying the specific radicals formed.

-

Toxicity Screening: In preclinical toxicology, this compound can be used to assess whether a drug candidate causes free radical-mediated damage.[26]

-

Therapeutic Efficacy: The antioxidant or pro-oxidant effects of novel therapeutic agents can be quantified by measuring their impact on radical formation using this compound.[25]

Limitations and Considerations

-

Adduct Instability: The this compound-OOH adduct is notoriously unstable and can decay to this compound-OH, complicating data interpretation.[13]

-

Reaction Kinetics: The slow trapping rate for superoxide requires high concentrations of this compound, which may perturb the biological system.[11]

-

Non-Radical Reactions: this compound can undergo nucleophilic addition reactions that can be mistaken for radical trapping, such as with (bi)sulfite.[1]

-

In Vivo Challenges: While used in vivo, this compound's pharmacokinetics and potential for metabolic breakdown must be considered.

-

Artifacts: Heating aqueous solutions of this compound, particularly in the presence of trace metals and oxygen, can generate this compound-OH signals artifactually.[9][27]

References

- 1. The Fidelity of Spin Trapping with this compound in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 3317-61-1 | Spin trapping reagent | StressMarq Biosciences Inc. [stressmarq.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [drugfuture.com]

- 7. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE | 3317-61-1 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Estimation of the Local Concentration of the Markedly Dense Hydroxyl Radical Generation Induced by X-rays in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. EPR spectra of this compound spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. EPR spectra of this compound spin adducts of superoxide and hydroxyl radicals in pyridine. | Semantic Scholar [semanticscholar.org]

- 20. Separation and identification of this compound adducts of oxygen-centered radicals formed from organic hydroperoxides by HPLC-ESR, ESI-MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space with immuno-spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Nitrone Spin Trap 5,5-dimethyl-1-pyrroline N-oxide Affects Stress Response and Fate of Lipopolysaccharide-primed RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Beginner's In-Depth Technical Guide to DMPO for Free Radical Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a cornerstone spin trap in the field of free radical biology and chemistry. Aimed at researchers new to electron paramagnetic resonance (EPR) spectroscopy, this document details the core principles of this compound-based free radical detection, provides practical experimental protocols, and addresses the critical nuances of data interpretation and potential artifacts.

Introduction to Free Radicals and Spin Trapping

Free radicals are highly reactive molecules with one or more unpaired electrons, rendering them unstable and prone to reacting with other molecules to achieve stability. In biological systems, reactive oxygen species (ROS) and reactive nitrogen species (RNS) are well-known classes of free radicals that play dual roles in both physiological signaling and pathological processes. However, their extremely short half-lives make direct detection challenging.

Spin trapping is an essential technique that overcomes this limitation. It involves the use of a "spin trap," a diamagnetic compound that reacts with a transient free radical to form a much more stable paramagnetic radical adduct. This resulting adduct has a longer half-life, allowing it to accumulate to a concentration detectable by EPR spectroscopy. The most popular and widely used spin trap is this compound.[1]

The Spin Trap: 5,5-Dimethyl-1-pyrroline N-oxide (this compound)

This compound is a nitrone-based spin trap that effectively reacts with a variety of free radicals, including superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals, as well as carbon-, nitrogen-, and sulfur-centered radicals.[1] The reaction involves the addition of the free radical to the double bond of the this compound molecule, forming a stable nitroxide radical adduct.

One of the key advantages of this compound is that the resulting EPR spectrum of the this compound adduct is often characteristic of the trapped radical, providing a "fingerprint" that aids in its identification.[1] This is a significant advantage over other spin traps like α-phenyl-N-tert-butylnitrone (PBN), whose adducts' EPR spectra show less dependence on the trapped radical.

dot

Quantitative Data for this compound Spin Trapping

The identification of a trapped radical relies heavily on the analysis of the resulting EPR spectrum, specifically the hyperfine splitting constants (hfsc). These constants, typically denoted as aN for the nitrogen nucleus and aH for beta-hydrogens, are unique for different this compound adducts.

| Radical Trapped | This compound Adduct | aN (Gauss) | aHβ (Gauss) | aHγ (Gauss) | Half-life (t1/2) |

| Oxygen-Centered Radicals | |||||

| Hydroxyl (•OH) | This compound-OH | 14.9 | 14.9 | - | ~2.3 hours |

| Superoxide (O₂•⁻) | This compound-OOH | 14.3 | 11.7 | 1.25 | 45-66 seconds[1][2] |

| Carbon-Centered Radicals | |||||

| Methyl (•CH₃) | This compound-CH₃ | 16.3 | 23.4 | - | Stable |

| Hydroxymethyl (•CH₂OH) | This compound-CH₂OH | 15.8 | 22.8 | - | Stable |

| Carbon Dioxide anion (•CO₂⁻) | This compound-CO₂ | 15.7 | 18.8 | - | - |

| Sulfur-Centered Radicals | |||||

| Sulfite (•SO₃⁻) | This compound-SO₃ | 14.4 | 15.0 | - | - |

Note: Hyperfine splitting constants can be influenced by solvent and temperature.

| Parameter | Value | Conditions |

| Reaction Rate Constants | ||

| This compound + •OH | 2.8 x 10⁹ M⁻¹s⁻¹ | Aqueous solution |

| This compound + O₂•⁻ | 1.2 M⁻¹s⁻¹ | pH 7.4[2] |

| Stability of this compound-OOH | ||

| Half-life | 45-66 seconds | pH 7.4[1][2] |

Experimental Protocols

Detection of Superoxide (O₂•⁻) using the Xanthine/Xanthine Oxidase System

This protocol describes a common in vitro method for generating and detecting superoxide radicals.

Materials:

-

5,5-dimethyl-1-pyrroline N-oxide (this compound)

-

Xanthine

-

Xanthine Oxidase

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

Eppendorf tubes

-

EPR flat cell

Procedure:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of this compound in deionized water.

-

Prepare a 10 mM stock solution of Xanthine in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 1 unit/mL stock solution of Xanthine Oxidase in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 100 mM phosphate buffer (pH 7.4) containing 0.1 mM DTPA to chelate any adventitious metal ions.

-

-

Reaction Mixture (Final Volume: 200 µL):

-

To an Eppendorf tube, add:

-

50 µL of 100 mM Phosphate Buffer with DTPA

-

100 µL of 10 mM Xanthine

-

20 µL of 1 M this compound (Final concentration: 100 mM)

-

-

Vortex the mixture gently.

-

-

Initiation of Reaction:

-

Add 30 µL of 1 unit/mL Xanthine Oxidase to initiate the reaction.

-

Immediately vortex the solution and transfer it to an EPR flat cell.

-

-

EPR Measurement:

-

Place the flat cell into the EPR cavity.

-

Tune the spectrometer and acquire the spectrum immediately.

-

Typical EPR Settings: Microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, sweep width 100 G.

-

dot

References

An In-depth Technical Guide to Exploratory Studies of Oxidative Stress Using DMPO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a critical spin trapping agent, in the study of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a plethora of diseases. The accurate detection of short-lived ROS is paramount to understanding disease mechanisms and developing effective therapeutics. This compound, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, serves as a cornerstone technique for identifying and quantifying these transient radical species.

Core Principles of this compound Spin Trapping

Spin trapping is a technique used to detect and identify highly reactive, short-lived free radicals.[1] The method involves using a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable, persistent radical product known as a "spin adduct."[2] This spin adduct is paramagnetic and can be readily detected by EPR spectroscopy. This compound is one of the most widely used nitrone spin traps for studying oxygen-centered free radicals like superoxide (B77818) (O₂•⁻) and hydroxyl (•OH).[3] The resulting this compound spin adducts have characteristic EPR spectra that allow for the identification of the original trapped radical.[4]

The fundamental principle of this compound spin trapping is illustrated below. A highly reactive radical adds to the double bond of the this compound molecule, resulting in a much more stable nitroxide radical adduct that can be measured by EPR.[2]

Quantitative Data on this compound Spin Adducts

The selection and application of a spin trap depend on its reaction kinetics and the stability of the resulting adducts. While this compound is widely used, it's important to be aware of its specific characteristics, especially when compared to other traps like EMPO or BMPO.[5]

Table 1: Performance Comparison of this compound Adducts

This table summarizes the key kinetic parameters for this compound with superoxide and hydroxyl radicals. The relatively short half-life of the this compound/•OOH adduct is a critical consideration for experimental design.

| Parameter | This compound Superoxide Adduct (this compound/•OOH) | This compound Hydroxyl Adduct (this compound/•OH) | References |

| Half-life (t½) | ~35-80 seconds | ~55 minutes | [5][6] |

| Reaction Rate Constant (k) | 10 M⁻¹s⁻¹ (for O₂•⁻) | ~1.93 - 4.99 x 10⁹ M⁻¹s⁻¹ | [3][5] |

Note: The half-life of the this compound-superoxide adduct is highly pH-dependent, decreasing as pH increases.[6] The initial adduct, this compound/•OOH, can decay to form the this compound/•OH adduct, which can complicate spectral interpretation.[7]

Table 2: EPR Hyperfine Coupling Constants for Common this compound Adducts

The identification of the trapped radical is based on the unique hyperfine splitting pattern of the EPR spectrum. These patterns are determined by the interaction of the unpaired electron with the nitrogen (¹⁴N) and hydrogen (β-H and γ-H) nuclei.

| This compound Adduct | g-value | aN (Gauss) | aHβ (Gauss) | aHγ (Gauss) | References |

| This compound/•OH | ~2.0058 | 14.9 - 15.0 | 14.7 - 14.9 | - | [8][9] |

| This compound/•OOH | - | 14.2 | 11.4 | 1.2 | [4] |

| This compound/•CH₃ | - | 14.60 | 15.61 | - | [10] |

| This compound/•CO₂⁻ | - | 15.74 | 18.74 | - | [11] |

| This compound/•SO₃⁻ | - | 14.2 | 11.4 | 1.2 | [4] |

| This compound/•C(OH)CH₃ | - | 15.8 | 22.8 | - | [10] |

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.[10]

Experimental Protocols

The following are generalized protocols for detecting superoxide and hydroxyl radicals using this compound. They should be optimized for specific experimental systems.

Protocol for Superoxide (O₂•⁻) Detection (Xanthine/Xanthine (B1682287) Oxidase System)

This protocol uses the enzymatic reaction of xanthine oxidase on hypoxanthine (B114508) to generate a superoxide flux.[4][12]

Materials:

-

This compound (purified, stored as a 1 M aqueous solution)[12]

-

Hypoxanthine (stock solution, e.g., 1 mM in phosphate (B84403) buffer)[4]

-

Xanthine Oxidase (stock solution, e.g., 1 unit/mL)[4]

-

Diethylenetriaminepentaacetic acid (DTPA) or EDTA (to chelate adventitious metals)[12]

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)[4]

-

EPR spectrometer, flat cell, and accessories

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions. Ensure all buffers are treated with chelating resin to remove trace metals.[12]

-

Reaction Mixture Assembly: In an Eppendorf tube, combine the following to a final volume of 200-500 µL:

-

Initiation of Reaction: Add Xanthine Oxidase (final concentration ~0.05 units/mL) to initiate superoxide production.[4]

-

EPR Measurement: Immediately vortex the solution, transfer it to an EPR flat cell, and place the cell into the EPR cavity.

-

Data Acquisition: Tune the spectrometer and begin acquiring spectra immediately. The this compound/•OOH signal is transient and decays rapidly.[6]

Typical EPR Settings:

-

Microwave Frequency: ~9.4-9.8 GHz (X-band)

-

Microwave Power: 20 mW[5]

-

Modulation Amplitude: 1 G[5]

-

Sweep Width: 100 G[5]

-

Number of Scans: 1-10[5]

Protocol for Hydroxyl (•OH) Detection (Fenton System)

This protocol uses the Fenton reaction, where Fe(II) reacts with hydrogen peroxide to generate hydroxyl radicals.[13]

Materials:

-

This compound (1 M stock solution)

-

Ferrous Sulfate (FeSO₄, e.g., 1 mM stock solution)[4]

-

Hydrogen Peroxide (H₂O₂, e.g., 10 mM stock solution)[4]

-

Phosphate Buffered Saline (PBS) or water

-

EPR spectrometer and accessories

Procedure:

-

Reaction Mixture Assembly: In an Eppendorf tube, prepare the reaction mixture. The order of addition can be important. A common approach is to mix this compound with the FeSO₄ solution first.

-

PBS or water

-

This compound (final concentration 50-100 mM)

-

FeSO₄ (final concentration ~0.1 mM)

-

-

Initiation of Reaction: Add H₂O₂ (final concentration ~1 mM) to initiate the Fenton reaction.

-

EPR Measurement: Immediately vortex the solution, transfer it to an EPR flat cell, and place it in the EPR cavity.

-

Data Acquisition: Acquire the EPR spectrum. The this compound/•OH adduct is characterized by a distinctive 1:2:2:1 quartet signal.[9]

Advanced Application: Immuno-Spin Trapping

For in vivo studies or cellular systems where EPR sensitivity is a limitation, immuno-spin trapping provides a powerful alternative.[14] This technique detects stable, diamagnetic end-products of the spin trapping reaction using antibodies, offering a significant increase in sensitivity.[14]

The process involves administering this compound to an animal or cell culture. The this compound traps radicals formed on macromolecules like proteins or DNA.[2][14] These initial radical adducts are unstable and decay into a stable nitrone adduct.[14] This stable "footprint" can then be detected using a highly specific anti-DMPO antibody, allowing for visualization via techniques like immunohistochemistry or quantification by ELISA.[15][16]

Potential Artifacts and Limitations

While powerful, this compound spin trapping is not without pitfalls. The fidelity of the technique depends entirely on the spin trap reacting exclusively with free radicals.[17] Misinterpretation of EPR spectra can arise from several sources.

Key Considerations:

-

This compound/•OOH to this compound/•OH Conversion: As mentioned, the superoxide adduct is unstable and can decompose to the hydroxyl adduct.[7] This means that observing a this compound/•OH signal does not definitively prove the presence of hydroxyl radicals; it could be a byproduct of superoxide trapping. Control experiments using superoxide dismutase (SOD) are essential to clarify the radical source.

-

Non-Radical Mechanisms: this compound can form radical adducts through pathways that do not involve trapping a free radical.[17] These artifactual routes are a significant concern in complex biological systems.[18]

-

Inverted Spin Trapping: This involves the one-electron oxidation of this compound itself, followed by nucleophilic addition (e.g., by water), which can generate a this compound/•OH signal without any free •OH radicals being present.[17][19]

-

Forrester-Hepburn Mechanism: This pathway is initiated by the nucleophilic addition of a molecule to this compound, followed by oxidation, to form a spin adduct.[17][18] This has been reported as a source of artifacts in biological systems.[17]

-

Control Experiments are Mandatory:

-

Omission Controls: Perform experiments where each component of the reaction mixture is omitted one at a time to ensure the signal is dependent on all reactants.[4]

-

Scavenger Controls: Use specific radical scavengers (e.g., ethanol (B145695) or DMSO for •OH) to see if the signal is diminished and a scavenger-derived radical adduct appears.[17]

-

SOD and Catalase: Use superoxide dismutase (SOD) to confirm superoxide-dependent signals and catalase to check for the involvement of H₂O₂.

Conclusion

This compound remains an indispensable tool for the exploratory study of oxidative stress, providing invaluable insights into the roles of free radicals in health and disease. Its utility in identifying specific radical species through EPR is well-established. However, for drug development professionals and researchers, a rigorous and critical approach is essential. A thorough understanding of the quantitative parameters of this compound adducts, strict adherence to optimized protocols, and the mandatory inclusion of comprehensive control experiments are required to avoid artifacts and ensure the fidelity of the results. When combined with advanced techniques like immuno-spin trapping, this compound provides a powerful, multi-faceted platform to investigate the complex landscape of redox biology.

References

- 1. Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]